7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition leads to DNA damage and cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit anticancer properties and enzyme inhibition.
Uniqueness
7-hydroxy-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H13N3OS2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-phenyl-5-propyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H13N3OS2/c1-2-6-10-15-12-11(13(18)16-10)20-14(19)17(12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16,18) |
InChI Key |
AOCKGOYNUYUHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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